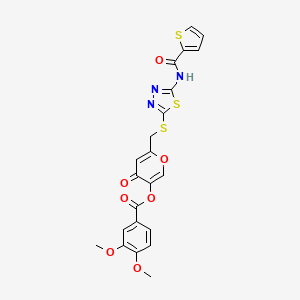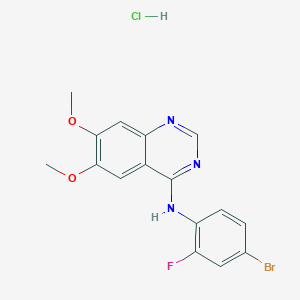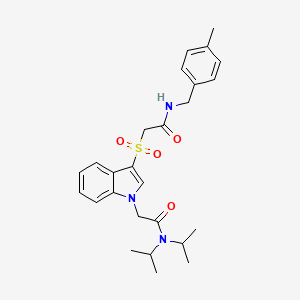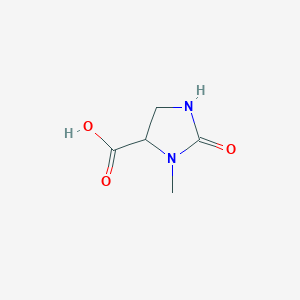![molecular formula C7H11NS B2778690 Spiro[2.3]hexane-5-carbothioamide CAS No. 2137691-11-1](/img/structure/B2778690.png)
Spiro[2.3]hexane-5-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.3]hexane-5-carbothioamide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research.
Mecanismo De Acción
Spiro[2.3]hexane-5-carbothioamide works by binding to the dopamine D1 receptor and preventing dopamine from binding to it. This inhibits the downstream signaling pathways that are activated by dopamine binding to the receptor. As a result, the physiological effects of dopamine are blocked.
Efectos Bioquímicos Y Fisiológicos
Spiro[2.3]hexane-5-carbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate in the prefrontal cortex, which is thought to be involved in the cognitive effects of dopamine. It has also been shown to decrease the activity of the cAMP-dependent protein kinase, which is involved in a number of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Spiro[2.3]hexane-5-carbothioamide in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of this receptor without affecting other dopamine receptors. However, one limitation of using Spiro[2.3]hexane-5-carbothioamide is that it has a relatively short half-life, which means that it needs to be administered frequently in experiments.
Direcciones Futuras
There are a number of future directions for research on Spiro[2.3]hexane-5-carbothioamide. One area of interest is its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating Parkinson's disease in animal models, and there is interest in studying its potential use in other disorders such as schizophrenia and addiction. Another area of interest is in understanding the role of the dopamine D1 receptor in various physiological processes. Further research is needed to fully understand the mechanisms underlying the effects of Spiro[2.3]hexane-5-carbothioamide and its potential therapeutic applications.
Conclusion:
In conclusion, Spiro[2.3]hexane-5-carbothioamide is a selective dopamine D1 receptor antagonist that has been widely used in scientific research. Its high selectivity for the dopamine D1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. While there are limitations to its use in lab experiments, there is still much to be learned about the biochemical and physiological effects of Spiro[2.3]hexane-5-carbothioamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Spiro[2.3]hexane-5-carbothioamide involves the reaction of 2,3-dichloroquinoxaline with thiourea. The resulting product is then reacted with 2,2-dimethyl-1,3-propanediamine to yield Spiro[2.3]hexane-5-carbothioamide. The overall yield of this process is around 15%.
Aplicaciones Científicas De Investigación
Spiro[2.3]hexane-5-carbothioamide is mainly used in scientific research to study the dopamine D1 receptor. It has been shown to be a highly selective antagonist for this receptor and is often used to block its activity. This allows researchers to study the role of the dopamine D1 receptor in various physiological processes.
Propiedades
IUPAC Name |
spiro[2.3]hexane-5-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMOCQXPODJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.3]hexane-5-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2778612.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2778614.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)

![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)
![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)